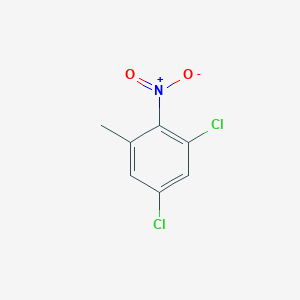

1,5-Dichloro-3-methyl-2-nitrobenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

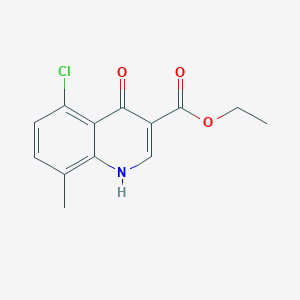

1,5-Dichloro-3-methyl-2-nitrobenzene is a chemical compound with the molecular formula C7H5Cl2NO2 and a molecular weight of 206.03 . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The molecule contains a total of 17 bonds, including 12 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group (aromatic) .Physical And Chemical Properties Analysis

1,5-Dichloro-3-methyl-2-nitrobenzene is a white to yellow solid at room temperature .Aplicaciones Científicas De Investigación

- Chemical Properties and Storage

-

Nitro Compounds

- Application : Nitro compounds, such as 1,5-Dichloro-3-methyl-2-nitrobenzene, are an important class of nitrogen derivatives . They have high dipole moments and lower volatility than ketones of about the same molecular weight .

- Methods : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .

- Results : The polar character of the nitro group results in unique physical and chemical properties .

-

Internal Standard in Spectroscopy

- Application : While not specifically for 1,5-Dichloro-3-methyl-2-nitrobenzene, similar compounds like 1,3-Dichloro-5-nitrobenzene have been used as an internal standard in the 1H nuclear magnetic resonance spectroscopic method for the assay of certain drugs .

- Methods : The compound is added to the sample being analyzed to improve the accuracy and precision of the spectroscopic measurement .

- Results : This method allows for more accurate quantification of the substances being analyzed .

-

Preparation of Other Nitro Compounds

- Application : Nitro compounds can be prepared in a number of ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .

- Methods : Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase . Mixtures of products are invariably obtained .

- Results : Direct nitration of aromatic compounds such as benzene takes place readily in the liquid phase .

-

Physical and Spectroscopic Properties

- Application : The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . This results in high dipole moments of nitro compounds .

- Methods : Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .

- Results : The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight .

Safety And Hazards

Propiedades

IUPAC Name |

1,5-dichloro-3-methyl-2-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO2/c1-4-2-5(8)3-6(9)7(4)10(11)12/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGSOOBQNRQUSIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1[N+](=O)[O-])Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00434881 |

Source

|

| Record name | 1,5-Dichloro-3-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,5-Dichloro-3-methyl-2-nitrobenzene | |

CAS RN |

118665-00-2 |

Source

|

| Record name | 1,5-Dichloro-3-methyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00434881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminocarbonyl)phenyl]-4-nitrobenzamide](/img/structure/B187687.png)

![N-[(4-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B187695.png)

![[[(E)-(3-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B187701.png)

![5-Methyl-1,2,4-triazino[5,6-b]indole-3-thiol](/img/structure/B187704.png)